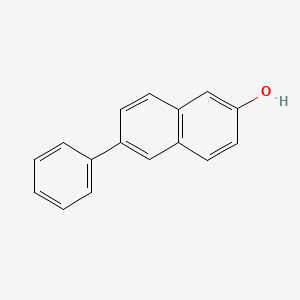

6-Phenylnaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Phenylnaphthalen 2 Ol

Direct Carbon-Carbon Coupling Strategies

The formation of the biaryl linkage in 6-phenylnaphthalen-2-ol (B3328498) is efficiently accomplished using palladium-catalyzed cross-coupling reactions. These methods offer a direct and versatile approach to constructing the C-C bond between the naphthalene (B1677914) and phenyl moieties.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the synthesis of this compound. mdpi.comjyu.fi This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. mdpi.comjyu.fi For the synthesis of this compound, a common approach is the reaction of 6-halonaphthalen-2-ol (such as 6-bromonaphthalen-2-ol) with phenylboronic acid. mdpi.comd-nb.info

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of substrates and the optimization of reaction conditions. A general procedure involves reacting 6-bromonaphthalen-2-ol with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

Key parameters that are often optimized include the choice of solvent, base, and temperature. For instance, a study on the synthesis of this compound utilized potassium carbonate (K2CO3) as the base and a degassed solvent mixture. mdpi.com The reaction conditions for the Suzuki-Miyaura coupling can be fine-tuned to achieve high yields. Factors such as the nature of the halide on the naphthalene substrate (with iodides generally being more reactive than bromides) and the specific boronic acid derivative can influence the reaction's efficiency. researchgate.net Microwave irradiation has also been employed to accelerate Suzuki-Miyaura coupling reactions, potentially leading to shorter reaction times and improved yields. jyu.fi

Table 1: Exemplary Suzuki-Miyaura Reaction for this compound Synthesis mdpi.com

| Parameter | Condition |

| Naphthalene Substrate | 6-bromonaphthalen-2-ol |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh3)4 (2.5 mol%) |

| Base | K2CO3 (4.4 equiv) |

| Solvent | Degassed solvent |

| Product | This compound |

The choice of the palladium catalyst and associated ligands is crucial for the success of the Suzuki-Miyaura reaction. nih.gov Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used catalyst for this transformation. mdpi.com The phosphine (B1218219) ligands play a critical role in the catalytic cycle by stabilizing the palladium center and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The electronic and steric properties of the phosphine ligands can significantly impact the catalyst's activity and stability. researchgate.net For challenging substrates, more sophisticated ligand systems, such as bulky, electron-rich phosphines (e.g., S-Phos) or N-heterocyclic carbenes (NHCs), may be employed to enhance catalytic efficiency. beilstein-journals.orgmdpi.com The development of new catalyst systems, including those supported on magnetic nanoparticles, offers advantages such as ease of separation and catalyst recyclability. sioc-journal.cn

Substrate Scope and Reaction Condition Optimization

Alternative Cross-Coupling Approaches (e.g., Negishi, Stille, Kumada)

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be considered for the synthesis of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. It offers a powerful alternative, particularly for substrates that may be sensitive to the basic conditions of the Suzuki coupling.

Stille Coupling: The Stille reaction utilizes organotin compounds as the coupling partners. A key advantage is the tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback.

Kumada Coupling: This method employs Grignard reagents (organomagnesium halides) as the nucleophilic component. acs.org While effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. acs.org

The selection of a specific cross-coupling method depends on factors such as the availability of starting materials, functional group compatibility, and desired reaction conditions.

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution (EAS) provides an alternative synthetic strategy to introduce the phenyl group onto the naphthalene ring system. nih.govmasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation Methods

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution. nih.govmasterorganicchemistry.com In principle, the direct Friedel-Crafts alkylation of 2-naphthol (B1666908) with a phenylating agent could yield this compound. However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.org

A more controlled approach involves Friedel-Crafts acylation, where an acyl group is introduced into the aromatic ring, followed by a reduction step. ontosight.ai For the synthesis of this compound, this would involve the acylation of 2-naphthol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by reduction of the resulting ketone. nih.govontosight.ai The directing effects of the hydroxyl group on the 2-naphthol ring would influence the position of acylation. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the 1- and 3-positions, making the synthesis of the 6-phenyl isomer via this route less direct and potentially leading to a mixture of isomers.

Table 2: General Steps for Friedel-Crafts Acylation/Reduction Route

| Step | Reaction | Reagents |

| 1 | Friedel-Crafts Acylation | 2-Naphthol, Benzoyl Chloride, AlCl3 |

| 2 | Reduction | Resulting Ketone, Reducing Agent (e.g., Zn(Hg)/HCl) |

Lewis Acid Catalysis and Anhydrous Conditions

Halogenation and Subsequent Functionalization

A more robust and widely employed strategy for the regioselective synthesis of this compound involves a two-step sequence: halogenation of the naphthalene core followed by a cross-coupling reaction. This approach offers excellent control over the position of the phenyl group.

The key intermediate for this route is 6-bromo-2-naphthol (B32079) . This compound can be prepared from 2-naphthol through various bromination procedures. With the bromine atom precisely placed at the C6 position, the subsequent introduction of the phenyl group is achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, phenylboronic acid) with an organohalide (6-bromo-2-naphthol) in the presence of a palladium catalyst and a base. jyu.fiharvard.edunih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents. nih.govbeilstein-journals.orgd-nb.info

A typical procedure for the synthesis of this compound via this method is as follows:

Reactants: 6-bromo-2-naphthol and phenylboronic acid.

Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid. jyu.fi

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.

This methodology has been successfully used to prepare a variety of substituted 6-phenyl-2-naphthols for biological evaluation, demonstrating its reliability and versatility. acs.org

Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 6-Bromo-2-naphthol | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound | High |

Multi-Component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. harvard.eduresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. ajgreenchem.com

Several one-pot, three-component reactions have been developed using 2-naphthol as a key building block. A common reaction type involves the condensation of 2-naphthol, an aldehyde, and an amine or amide derivative, often under acidic catalysis. scirp.org These reactions typically proceed through the in-situ formation of a highly reactive ortho-quinone methide (o-QM) intermediate. scirp.org

The general mechanism involves the acid-catalyzed reaction between 2-naphthol and an aldehyde to generate the o-QM. This intermediate then undergoes a nucleophilic attack by the third component (e.g., an amine or acetamide) at the C1 position, followed by aromatization to yield the final product. While this specific pathway leads to 1-substituted-2-naphthols rather than 6-substituted ones, it exemplifies the power of MCRs in functionalizing the naphthol scaffold.

Table 2: Representative Three-Component Reaction with 2-Naphthol

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | General Product |

|---|---|---|---|---|

| 2-Naphthol | Aromatic Aldehyde | Acetonitrile | Tetrachlorosilane (TCS), room temp. | 1-Amidoalkyl-2-naphthol |

| 2-Naphthol | Various Aldehydes | Acetamide | Nano-graphene oxide, solvent-free | 1-Amidoalkyl-2-naphthol |

One-Pot Three-Component Systems Involving Naphthols

Advanced Synthetic Considerations

Beyond the classical methods, the field of organic synthesis is continually evolving, offering new tools for the construction of substituted naphthalenes.

C-H Activation/Arylation: Direct C-H arylation is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials like organohalides or organoborons. Research into transition-metal-catalyzed C-H functionalization could provide future pathways to directly arylate the C6 position of 2-naphthol derivatives.

Annulation Reactions: Various annulation strategies, where a new ring is formed onto an existing one, are powerful methods for building the naphthalene core itself with the desired substitution pattern already in place. These include [4+2] cycloaddition reactions (Diels-Alder type) and electrophilic cyclizations of specifically designed alkyne precursors. nih.govacs.org For instance, the electrophilic cyclization of arene-containing propargylic alcohols can produce a variety of substituted naphthalenes and 2-naphthols regioselectively under mild conditions. nih.govacs.org

Dearomative Arylation: Recent advances include the catalytic asymmetric dearomative arylation of 2-naphthols, which creates complex, three-dimensional structures from flat aromatic precursors. researchgate.net While the immediate products are non-aromatic, they can be valuable intermediates for further transformations.

These advanced methods, while not yet standard for the bulk synthesis of this compound, represent the cutting edge of synthetic chemistry and hold promise for the future development of even more efficient and versatile routes to this and related compounds.

Continuous Flow Reactor Implementation for Scalability

The transition from traditional batch synthesis to continuous flow processing represents a significant step towards scalable, efficient, and safer chemical manufacturing. While specific studies detailing the continuous flow synthesis of this compound are not prevalent, general methodologies for producing substituted β-naphthols in flow reactors have been established and can be adapted for this purpose. rsc.org

These systems typically employ a setup consisting of high-pressure liquid chromatography (HPLC) pumps that introduce reagent streams into a mixer, followed by a heated coil reactor where the reaction occurs. rsc.org A general procedure involves the reaction of a substituted phenylacetyl chloride with an alkyne. rsc.org The scalability of such methods is a marked improvement over batch processes. beilstein-journals.org For instance, pilot studies on related compounds have shown that continuous flow setups can increase throughput significantly compared to batch reactors.

A representative continuous flow system for β-naphthol synthesis is outlined below.

Table 1: General Parameters for Continuous Flow Synthesis of β-Naphthols

| Parameter | Description | Source |

|---|---|---|

| System Components | Two HPLC pumps, a PEEK T-shaped mixer, and a PFA coil reactor. | rsc.org |

| Reactor Volume | 5.9 mL internal volume. | rsc.org |

| Temperature Control | The coil reactor is submerged in a temperature-controlled water bath. | rsc.org |

| Reagents | A solution of a substituted phenylacetyl chloride and a solution of an alkyne are pumped separately. | rsc.org |

The versatility of this approach is demonstrated by the successful synthesis of various substituted naphthalen-2-ols, achieving moderate to high yields.

Table 2: Examples of Substituted Naphthalen-2-ols Synthesized via Continuous Flow

| Product | Reagents | Yield | Source |

|---|---|---|---|

| 3-Methyl-4-phenylnaphthalen-2-ol | Phenylacetyl chloride and 1-phenyl-1-propyne | 81% | rsc.org |

| 6-Chloro-3,4-diphenylnaphthalen-2-ol | 4-Chlorophenylacetyl chloride and diphenylacetylene | 58% | rsc.org |

| 6-(tert-Butyl)-4-octylnaphthalen-2-ol | 4-tert-Butyl phenylacetyl chloride and 1-decyne | 78% | rsc.org |

This methodology provides a robust framework for the potential large-scale production of this compound by utilizing appropriate precursors within a continuous flow system.

Asymmetric Synthesis Approaches for Chiral Derivatives (e.g., BINOL precursors)

The compound this compound serves as a valuable precursor in the asymmetric synthesis of axially chiral molecules, particularly derivatives of 1,1′-Bi-2-naphthol (BINOL). mdpi.comnih.gov Chiral BINOLs are highly important ligand substructures extensively used in asymmetric catalysis. mdpi.comnih.govresearchgate.net The controlled synthesis of these molecules is achieved through methods like the asymmetric oxidative coupling of 2-naphthols. mdpi.comnih.gov

A notable advancement in this area is the development of an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols. mdpi.comnih.gov This reaction provides enantioenriched BINOL derivatives under mild conditions. mdpi.com In this process, this compound can be used as a substrate to generate its corresponding chiral BINOL derivative. mdpi.comnih.gov The reaction employs an iron complex generated in situ from an iron(II) salt and a chiral bisquinolyldiamine ligand. mdpi.comnih.gov

The synthesis of this compound itself can be accomplished via a Suzuki coupling reaction between 6-bromonaphthalen-2-ol and phenylboronic acid, catalyzed by a palladium complex like Pd(PPh₃)₄. mdpi.comnih.gov This product then undergoes the key asymmetric coupling step.

Table 3: Iron-Catalyzed Asymmetric Oxidative Coupling of this compound

| Parameter | Description | Source |

|---|---|---|

| Substrate | This compound | mdpi.comnih.gov |

| Catalyst System | Fe(ClO₄)₂ (Iron(II) perchlorate) and a chiral bisquinolyldiamine ligand (L1). | mdpi.comnih.gov |

| Reaction Type | Asymmetric oxidative homo-coupling. | mdpi.comnih.gov |

| Product | Enantioenriched 6,6'-diphenyl-1,1'-bi-2-naphthol. | mdpi.comnih.gov |

| Reported Yield | Good (up to 99% for related substrates). | mdpi.com |

| Enantioselectivity | Moderate (up to 81:19 e.r. for related substrates). | mdpi.com |

This methodology demonstrates a powerful strategy for converting achiral 2-naphthol derivatives, such as this compound, into optically active BINOL structures that are crucial for developing modern enantioselective catalysts. mdpi.comnih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1′-Bi-2-naphthol (BINOL) |

| 3-Methyl-4-phenylnaphthalen-2-ol |

| 6-Chloro-3,4-diphenylnaphthalen-2-ol |

| 6-(tert-Butyl)-4-octylnaphthalen-2-ol |

| 6-Methoxy-3,4-diphenylnaphthalen-2-ol |

| Phenylacetyl chloride |

| 1-Phenyl-1-propyne |

| 4-Chlorophenylacetyl chloride |

| Diphenylacetylene |

| 4-tert-Butyl phenylacetyl chloride |

| 1-Decyne |

| 4-Methoxyphenylacetyl chloride |

| 6-Bromonaphthalen-2-ol |

| Phenylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Iron(II) perchlorate (B79767) (Fe(ClO₄)₂) |

Chemical Reactivity and Derivatization Studies of 6 Phenylnaphthalen 2 Ol

Transformations of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for a variety of chemical modifications, including oxidation, etherification, esterification, and metal-mediated functionalizations.

Oxidation Reactions Leading to Quinones or Ketones

The phenolic hydroxyl group of 6-phenylnaphthalen-2-ol (B3328498) can be oxidized to yield the corresponding quinones or ketones under appropriate conditions. Strong oxidizing agents such as chromium trioxide or potassium permanganate (B83412) are typically employed for this transformation. The oxidation of phenols to quinones is a significant reaction in organic chemistry, often proceeding in the presence of a strong oxidizing agent like dichromate ions. pearson.com This process highlights the distinct reactivity of phenols compared to other alcohols. pearson.com The resulting quinone features a conjugated system that contributes to its stability. pearson.com Specifically, the oxidation of naphthols can lead to naphthoquinones, which are important structural motifs in many biologically active and natural product compounds. researchgate.netresearchgate.net

For instance, the oxidation of various naphthalenediols to their corresponding dihydroxyquinones has been successfully achieved. mdpi.com While direct oxidation of this compound is not explicitly detailed in the provided literature, the general reactivity of naphthols suggests that it would readily undergo oxidation to form a 6-phenyl-1,2-naphthoquinone or a 6-phenyl-1,4-naphthoquinone, depending on the reaction conditions and the directing effects of the phenyl substituent.

Etherification and Esterification Reactions

The nucleophilic character of the phenolic hydroxyl group allows for etherification and esterification reactions. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for protecting the hydroxyl group during subsequent transformations.

Etherification: The formation of ethers from phenols can be achieved through various methods, including the Williamson ether synthesis. A study details a one-pot double arylation of naphthols, where this compound was reacted with diphenyliodonium (B167342) triflate to produce 2-phenoxy-1,6-diphenylnaphthalene. nih.gov This transformation involves both C-arylation and O-arylation. General methods for phenol (B47542) etherification include reaction with alkyl or alkenyl carboxylates in the presence of a carboxylic acid salt. google.com

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. byjus.com For example, the reaction of a phenol with an acid anhydride (B1165640), often requiring warming, yields the corresponding ester. byjus.com The use of amide acetals has also been explored for the esterification of phenols, with modified procedures developed to achieve high yields of the desired methyl ethers. researchgate.net

A detailed example of a related transformation is the synthesis of various resveratrol (B1683913) ester derivatives through both chemical and enzymatic reactions. medcraveonline.com Although specific examples for this compound are not provided, these general principles of esterification are applicable.

Table 1: Examples of Etherification and Esterification Products

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Diphenyliodonium triflate | 2-Phenoxy-1,6-diphenylnaphthalene | Etherification (Arylation) |

| Phenol | Alkyl/Alkenyl Carboxylate | Alkyl/Alkenyl Phenyl Ether | Etherification |

| Phenol | Acid Anhydride | Phenyl Ester | Esterification |

Transition Metal-Mediated Functionalizations

Transition metal catalysis offers a powerful tool for the functionalization of phenols and their derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These methods are often highly efficient and selective.

Copper-catalyzed reactions are particularly relevant. For instance, a copper-catalyzed C-H arylation of 2-naphthol (B1666908) derivatives with diaryliodonium salts has been developed. researchgate.net While this study focused on C-H functionalization, copper catalysts are also known to mediate C-O bond formation. In the context of this compound, a one-pot reaction using a diaryliodonium salt led to the formation of 2-phenoxy-1,6-diphenylnaphthalene, demonstrating a transition metal-free aryl-aryl cross-coupling that functionalizes both the carbon and oxygen atoms of the naphthol ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also extensively used for C-C and C-N bond formation, respectively. eie.gr Although direct examples with this compound are not prevalent in the provided search results, the synthesis of a related compound, 6-bromo-1-phenylnaphthalen-2-ol, was achieved via a Suzuki-Miyaura cross-coupling reaction. researchgate.net This indicates the applicability of such methods to the this compound scaffold.

Transition metals like gold have also been employed in the cyclization of related structures to form complex natural products, highlighting the versatility of these catalysts in manipulating naphthol-containing systems. frontiersin.orgresearchgate.net

Reactions on the Aromatic Naphthalene (B1677914) Ring System

The extended π-system of the this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The regioselectivity of these reactions is influenced by the electronic effects of the hydroxyl and phenyl substituents.

Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation)

The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Therefore, electrophilic attack on this compound is expected to occur at positions ortho and para to the hydroxyl group. However, direct nitration or bromination of phenols can be difficult to control and may lead to over-reaction or oxidative decomposition. libretexts.org

To circumvent these issues, the activating influence of the hydroxyl group can be attenuated by converting it to an ester or ether prior to electrophilic substitution. libretexts.org For example, acetylating a phenol reduces its activating strength but maintains its ortho-, para-directing nature. libretexts.org

While specific studies on the nitration or sulfonation of this compound were not found, the general principles of electrophilic substitution on phenols and naphthalenes are well-established. The phenyl group at the 6-position will also influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SNA_r_) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. pressbooks.pubmasterorganicchemistry.com The hydroxyl group of this compound is an electron-donating group, which disfavors classical SNA_r_ reactions.

However, nucleophilic substitution can occur on derivatives of this compound where a good leaving group is present and the ring is activated by electron-withdrawing substituents. dalalinstitute.comlibretexts.org For a nucleophilic aromatic substitution to proceed via the addition-elimination mechanism (SNA_r_), the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. pressbooks.publibretexts.org

An alternative mechanism for nucleophilic aromatic substitution involves the formation of a highly reactive aryne intermediate, which can occur under harsh reaction conditions with a strong base, even without activating groups. libretexts.org

In the context of this compound, a related compound, 6-bromo-1-phenylnaphthalen-2-ol, undergoes further reactions, implying that the bromine atom can act as a leaving group in subsequent transformations, potentially including nucleophilic substitution. researchgate.net

Hydrogenation and Aromatic Ring Reduction

The reduction of the aromatic system in this compound offers a pathway to partially or fully saturated cyclic structures, which are important motifs in many biologically active molecules. The hydrogenation of naphthols is generally more challenging than that of simple alkenes due to the resonance stability of the aromatic rings. academie-sciences.frlibretexts.org However, the naphthalene system is more susceptible to reduction than the isolated benzene (B151609) ring of the phenyl substituent. uomustansiriyah.edu.iq

Selective hydrogenation of the naphthalene core in naphthol derivatives can be achieved using various catalytic systems. chinesechemsoc.org For instance, the transfer hydrogenation of naphthols to the corresponding tetralone intermediates has been accomplished using a palladium on carbon (Pd/C) catalyst with sodium formate (B1220265) (HCOONa) as the hydrogen source. chinesechemsoc.orgchinesechemsoc.org Subsequent asymmetric reduction of the ketone can furnish chiral tetrahydronaphthol derivatives. chinesechemsoc.org Studies on phenyl-substituted naphthols have shown that the phenyl group can remain intact during the hydrogenation process, highlighting the selective reduction of the naphthalene moiety. chinesechemsoc.org

Ruthenium-based homogeneous catalysts have also proven effective for the selective hydrogenation of naphthols to tetrahydronaphthols. These reactions often require elevated temperatures and hydrogen pressure to overcome the aromatic stabilization energy. The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction and achieving high selectivity for the desired partially hydrogenated product. researchgate.net

Table 1: Representative Conditions for Naphthol Hydrogenation

| Catalyst System | Hydrogen Source | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Pd/C | HCOONa | HFIP/MeOH | 60 °C | Chiral Tetralone/Alcohol | chinesechemsoc.orgchinesechemsoc.org |

| Phenanthroline-based PN3-Ru pincer complex | H₂ (gas) | Toluene | 150 °C | Tetrahydronaphthol |

This table presents generalized conditions for naphthol hydrogenation as specific studies on this compound are not widely available. HFIP = Hexafluoroisopropanol, MeOH = Methanol.

Reactivity of the Phenyl Substituent

Orthogonal functionalization refers to the selective chemical modification of one functional group or region of a molecule in the presence of other reactive sites. In the case of this compound, this would involve reactions exclusively on the phenyl ring without altering the naphthalene core or the hydroxyl group. This is a significant synthetic challenge because the hydroxyl-substituted naphthalene ring is highly activated and generally more reactive towards electrophiles than the phenyl substituent. semanticscholar.org

To achieve selective functionalization of the phenyl ring, a common strategy involves the temporary protection of the more reactive hydroxyl group. Converting the hydroxyl group to an ether or ester would decrease the nucleophilicity of the naphthalene ring, potentially allowing for electrophilic substitution (e.g., nitration, halogenation) to be directed towards the phenyl ring under carefully controlled conditions. Following the modification of the phenyl ring, the protecting group on the naphthol oxygen can be removed to restore the original hydroxyl functionality. While this strategy is well-established in organic synthesis, specific documented examples of its application to this compound are not prevalent in the literature, which tends to focus on reactions involving the more reactive naphthalene core. frontiersin.orgresearchgate.net

However, the reactivity of this compound is overwhelmingly dominated by the powerful electron-donating and activating effect of the hydroxyl group at the 2-position. The -OH group strongly directs incoming electrophiles to the ortho (positions 1 and 3) and para (position 4) positions relative to itself. The phenyl group at position 6 has a more subtle, secondary influence. Its electron-withdrawing nature can modulate the regioselectivity of substitutions. For example, in electrophilic aromatic substitution, the combined electronic effects of the activating -OH group and the deactivating phenyl group will determine the precise location of the substitution on the naphthalene core. nih.gov Computational and experimental studies on substituted naphthalene systems show that substituent effects can be complex, involving a combination of inductive and resonance factors that are transmitted across the aromatic framework. researchgate.netoup.com

Orthogonal Functionalization of the Phenyl Ring

Advanced Derivatization for Novel Organic Molecules

This compound serves as a valuable scaffold for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs). ontosight.ai These extended π-systems are of significant interest for their applications in materials science and electronics. researchgate.net The synthesis of PAHs from phenyl-naphthalene precursors typically involves intramolecular cyclization reactions, where a bond is formed between the phenyl ring and the naphthalene core or between suitably placed side chains. scribd.comnih.gov

A common strategy involves introducing a reactive functional group, such as an acetic acid moiety, onto the naphthalene or phenyl ring. For instance, derivatives like (2-phenylnaphthalen-1-yl)acetic acid can undergo intramolecular Friedel-Crafts-type cyclization when treated with strong acids like polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid and its anhydride (TFA/TFAA). researchgate.netscribd.com This reaction creates a new six-membered ring, leading to the formation of chrysenol derivatives. scribd.comresearchgate.net Although specific studies often focus on isomers like (2-phenylnaphthalen-1-yl)acetic acid, the same principles can be applied to derivatives of this compound to access different PAH frameworks, such as benzo[c]phenanthrenes. scribd.comnih.gov

Table 2: General Approach to PAH Synthesis from Phenylnaphthalene Precursors

| Precursor Type | Cyclization Reagent | Key Transformation | Resulting PAH Core | Reference |

|---|---|---|---|---|

| (2-Phenylnaphthalen-1-yl)acetic acid | PPA or TFA/TFAA | Intramolecular Acylation | Chrysenol | researchgate.netscribd.com |

This table illustrates general methods for PAH synthesis; specific application to this compound would require appropriate derivatization.

One of the most significant applications of this compound is its use as a substrate for the synthesis of axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. mdpi.comnih.gov BINOLs are a privileged class of C₂-symmetric chiral ligands and catalysts that are widely used in asymmetric synthesis. nih.govmdpi.comd-nb.info The presence of the phenyl groups at the 6 and 6' positions of the resulting biaryl structure can modulate the steric and electronic properties of the ligand, influencing its performance in catalysis.

The synthesis of these BINOL analogues is typically achieved through an asymmetric oxidative coupling reaction. Research has demonstrated that an iron-catalyzed process can effectively couple two molecules of this compound to form the desired (S)-6,6′-Diphenyl-[1,1′-binaphthalene]-2,2′-diol. mdpi.com This transformation employs a chiral ligand to control the stereochemistry of the newly formed axial chirality. mdpi.comnih.gov

Table 3: Asymmetric Oxidative Coupling of this compound

| Catalyst | Chiral Ligand | Oxidant | Yield | Enantiomeric Ratio (er) | Reference |

|---|

This enantioselective reaction provides direct access to valuable, optically active BINOL derivatives, demonstrating an advanced application of this compound in the field of asymmetric catalysis. mdpi.comnih.gov

Dearomative Functionalization Reactions

The dearomatization of naphthols represents a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, planar aromatic precursors. researchgate.netsci-hub.se This transformation converts the aromatic naphthol ring into a naphthalenone structure, which can be rich in sp3-hybridized carbon centers. nih.gov While research specifically detailing the dearomative functionalization of this compound is not extensively documented, the reactivity of the parent 2-naphthol scaffold provides a strong indication of the potential transformations available for its derivatives.

Several methodologies have been developed for the dearomatization of β-naphthols. One approach involves an intermolecular reaction with disulfurating reagents, catalyzed by p-toluenesulfonic acid (p-TsOH), to produce β-naphthalenones that feature a quaternary carbon stereocenter. rsc.org This reaction is noted for its mild conditions and high chemoselectivity. rsc.org Another strategy employs Lewis acids to alter the electronic properties of the naphthol ring, facilitating an equilibrium with its dearomatized form. nih.gov This dearomatized intermediate can then be trapped by various nucleophiles. nih.gov For instance, the combination of a Lewis acid with copper(I) catalysis allows for the conjugate addition of organometallic reagents, phosphines, and hydrides to yield tetralone scaffolds. nih.gov

Furthermore, catalytic asymmetric dearomatization (CADA) reactions have been developed to introduce stereogenic centers with a high degree of control. researchgate.net These reactions often utilize organocatalysts, such as chiral phosphoric acids or thioureas, to react with various electrophiles like azodicarboxylates, quinones, and other reactive partners. researchgate.net The thermodynamic favorability of converting a naphthol to a naphthalenone makes these reactions particularly effective. sci-hub.se Given these established methods for the 2-naphthol core, it is reasonable to extrapolate that this compound would undergo similar dearomative functionalizations, leading to a variety of structurally complex products.

Arylation Reactions with Diaryliodonium(III) Salts

Diaryliodonium(III) salts are effective arylating agents for a range of nucleophiles, including naphthols, under both metal-catalyzed and metal-free conditions. researchgate.netnih.gov Research has demonstrated the successful arylation of this compound using these reagents. In one study, this compound was reacted with diphenyliodonium triflate in the presence of a radical initiator derived from TMP2O (tetramethylpiperidine-N-oxyl dimer). frontiersin.orgnih.gov This reaction resulted in a double arylation, yielding 1,6-diphenyl-2-phenoxynaphthalene. frontiersin.orgnih.gov

The mechanism under these conditions is proposed to involve the formation of naphthyl radicals at both the C1 position and the oxygen atom, which then react with the diaryliodonium salt. nih.gov This one-pot reaction provides a direct method for the sequential formation of both a C-C and a C-O bond. nih.gov

In a different approach, a transition-metal-free C-H arylation of 2-naphthols with diaryliodonium salts has been developed. nih.gov This method employs sodium carbonate as a base and cyclohexane (B81311) as the solvent, leading to regioselective arylation at the C1 position. researchgate.netnih.gov Density Functional Theory (DFT) calculations suggest that the reaction proceeds through a dearomatization-rearomatization pathway. nih.gov The use of a low-polarity solvent and an insoluble inorganic base is crucial for favoring the C-C coupling over the competing C-O arylation. nih.gov This methodology has been shown to be effective for a variety of 2-naphthols and diaryliodonium salts, including those with electron-deficient aryl groups. nih.gov

Selective ortho-arylation of 2-naphthol derivatives can also be achieved using copper(II) triflate (Cu(OTf)2) as a catalyst with diaryliodonium salts, producing α-arylated products. researchgate.net

Below is a table summarizing the arylation of this compound with a diaryliodonium salt.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| This compound | Diphenyliodonium triflate | TMP2O, Et2O/Cyclohexane (1:1), 25°C | 1,6-Diphenyl-2-phenoxynaphthalene | 54% | frontiersin.orgnih.gov |

ortho-Arylation Methodologies

The ortho-arylation of phenols and naphthols is a key transformation for the synthesis of biaryl compounds, which are prevalent in many areas of chemistry. For 2-naphthol derivatives like this compound, the position ortho to the hydroxyl group is the C1 position.

Several catalytic systems have been developed to achieve this regioselective functionalization. Ruthenium-catalyzed C-H arylation has been reported for 1-naphthols, targeting the peri C-H bond. While this applies to a different isomer, it highlights the potential of ruthenium catalysts in directing C-H activation on a naphthol ring. nih.govacs.org

More directly relevant to 2-naphthols, copper-catalyzed methods have proven effective. The use of Cu(OTf)2 with diaryliodonium salts facilitates the selective α-arylation (C1 position) of 2-naphthol derivatives. researchgate.net This protocol offers a straightforward route to 1-aryl-2-naphthols.

Another significant advancement is the bismuth(V)-mediated ortho-C–H arylation. thieme-connect.com This method involves a telescoped protocol where an arylboronic acid undergoes transmetallation to a bismuth(III) precursor, followed by oxidation to a reactive Bi(V) intermediate, which then performs the ortho-selective arylation of the phenol or naphthol. thieme-connect.com This process demonstrates broad substrate scope and tolerance for various functional groups. thieme-connect.com

While not all of these methods have been explicitly demonstrated on this compound, the consistent reactivity of the 2-naphthol scaffold suggests their applicability. The choice of catalyst and reaction conditions can be tuned to favor the desired ortho-arylated product. For instance, a transition-metal-free approach using diaryliodonium salts in a non-polar solvent has been shown to be highly regioselective for the C1 position of 2-naphthols. nih.gov

Cyclobutylation of Hydroxyarene Scaffolds

The introduction of a cyclobutyl moiety onto an aromatic ring can significantly alter the molecule's conformational properties and is a valuable strategy in drug design. semanticscholar.orgrsc.org A recently developed method for the C(sp2)–H cyclobutylation of hydroxyarenes has been successfully applied to this compound. semanticscholar.org

This transformation utilizes the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) catalyzed by a silver salt, such as silver tetrafluoroborate (B81430) (AgBF4). semanticscholar.orgrsc.org The reaction proceeds via a polar mechanism where the π-acidic silver catalyst activates the BCB. The hydroxyarene, in this case, this compound, then acts as a C-nucleophile, attacking the activated BCB. This leads to the formation of a 1,3-difunctionalized cyclobutane (B1203170) derivative attached to the naphthol ring. semanticscholar.orgrsc.org

In a specific example, this compound was reacted with (3-(4-cyanophenyl)bicyclo[1.1.0]butan-1-yl)(phenyl)methanone in the presence of AgBF4. sciengine.com The reaction yielded the corresponding C1-cyclobutylated product. This protocol is noted for its atom economy, high diastereoselectivity, and broad substrate scope. semanticscholar.orgrsc.org Mechanistic studies and DFT calculations indicate that the silver catalyst functions as a carbophilic π-acid, activating the bridging C-C bond of the BCB, rather than as an oxygenophilic Lewis acid coordinating to the hydroxyl group. rsc.org

The table below details the specific cyclobutylation reaction of this compound.

| Reactant | Reagent | Catalyst | Product | Yield | Reference |

| This compound | (3-(4-cyanophenyl)bicyclo[1.1.0]butan-1-yl)(phenyl)methanone | AgBF4 | (1-(1-(4-cyanobenzoyl)-3-(4-cyanophenyl)cyclobutyl)-6-phenylnaphthalen-2-ol) | 61% | sciengine.com |

Advanced Spectroscopic and Analytical Characterization of 6 Phenylnaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H NMR) for Aromatic Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the aromatic rings of 6-phenylnaphthalen-2-ol (B3328498). The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the aromatic protons offer a detailed map of their electronic environments and spatial relationships.

In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between 6.5 and 8.5 ppm. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and phenyl substituents. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals of this compound have been reported with the following characteristics: a multiplet for two protons observed between δ 7.88 and 7.80 ppm, a doublet for one proton at δ 7.77 ppm with a coupling constant of J = 8.1 Hz, and a doublet for another proton at δ 7.62 ppm with J = 2.0 Hz. rsc.org Further multiplets are observed for three protons in the range of δ 7.54–7.41 ppm. rsc.org The protons on the naphthalene (B1677914) ring also show distinct signals, such as a doublet at δ 7.15 ppm (J = 7.3 Hz) and multiplets between δ 7.06–6.97 ppm and δ 6.95–6.88 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.88 – 7.80 | m | 2H | Aromatic protons | |

| 7.77 | d | 8.1 | 1H | Aromatic proton |

| 7.62 | d | 2.0 | 1H | Aromatic proton |

| 7.54 – 7.41 | m | 3H | Aromatic protons | |

| 7.15 | d | 7.3 | 1H | Aromatic proton |

| 7.06 – 6.97 | m | 1H | Aromatic proton | |

| 6.95 – 6.88 | m | 1H | Aromatic proton |

Note: The specific assignments of protons to their respective positions on the phenyl and naphthalene rings require further analysis, often aided by two-dimensional NMR techniques.

Carbon NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap and allows for the resolution of individual carbon signals. libretexts.org

The chemical shift of each carbon atom in this compound is influenced by its hybridization (sp² for aromatic carbons) and its proximity to electronegative atoms like oxygen. weebly.com For this compound in CDCl₃, the carbon signals have been reported at various chemical shifts, including δ 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, and 124.40 ppm, which are characteristic of the aromatic carbon backbone. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

|---|

| 145.83 |

| 144.11 |

| 134.54 |

| 130.31 |

| 129.27 |

| 128.75 |

| 127.53 |

| 127.00 |

| 126.35 |

| 126.14 |

| 125.34 |

| 124.55 |

Note: These values represent the chemical shifts of the carbon atoms in the aromatic framework of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out the proton networks within the phenyl and naphthalene ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edulibretexts.org This allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.edulibretexts.org HMBC is particularly powerful for connecting different fragments of a molecule. For instance, it can show correlations between the protons on the phenyl ring and the carbons of the naphthalene ring at the point of attachment, thus confirming the 6-phenyl substitution pattern.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous assignment of the entire molecular structure of this compound and its derivatives. researchgate.net

Solid-State NMR Spectroscopy for Crystal Structure and Dynamics

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in their solid, crystalline form. mdpi.com In the solid state, strong dipolar interactions and chemical shift anisotropy, which are averaged out in solution, lead to broad NMR signals. researchgate.net Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. mdpi.com

For compounds like this compound, ssNMR can provide insights into:

Polymorphism: Different crystalline forms of the same compound will give distinct ssNMR spectra, allowing for the identification and characterization of polymorphs.

Molecular Packing: ssNMR can reveal details about how molecules are arranged in the crystal lattice.

Dynamics: The technique can be used to study molecular motions in the solid state, such as the rotation of the phenyl group relative to the naphthalene core.

Cross-polarization (CP) techniques are often used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. uba.ar

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the characterization of new compounds as it provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. gcms.cz

For this compound (C₁₆H₁₂O), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield an experimental m/z value that closely matches this theoretical value. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related derivative was found to be 260.14338, with the experimental value determined as 260.14366, confirming the elemental composition. rsc.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 3: High-Resolution Mass Spectrometry Data for a Related Phenylnaphthalene Derivative

| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) |

|---|

Source: Supporting Information for a relevant research article. rsc.org

The combination of advanced NMR and MS techniques provides a powerful and comprehensive approach for the structural elucidation and analytical characterization of this compound and its derivatives, ensuring a high degree of confidence in their identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting them and analyzing the resulting pieces. In the context of this compound and its derivatives, MS/MS provides crucial insights into their fragmentation pathways, aiding in their structural elucidation and identification.

The fragmentation process in MS/MS typically involves the collision-induced dissociation (CID) of a selected precursor ion. The resulting product ions are then mass-analyzed to generate a tandem mass spectrum. The fragmentation patterns observed are characteristic of the molecule's structure, including the nature and position of substituents.

For aromatic compounds like this compound, common fragmentation pathways involve the cleavage of the phenyl-naphthalene bond, loss of the hydroxyl group, and rearrangements within the aromatic rings. researchgate.net The study of these pathways is essential for distinguishing between isomers and identifying unknown derivatives in complex mixtures. mdpi.com The fragmentation of flavonoid glycosides, for instance, often involves retro-Diels-Alder (RDA) reactions and losses of neutral fragments like CO, CO2, and H2O. researchgate.net While not directly on this compound, this illustrates the types of complex fragmentation patterns that can be elucidated with MS/MS.

Table 1: Hypothetical Fragmentation Data for this compound from MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 220.08 [M+H]+ | 202.07 | H2O | Loss of the hydroxyl group as water |

| 220.08 [M+H]+ | 143.06 | C6H5 | Cleavage of the phenyl group |

| 220.08 [M+H]+ | 115.05 | C7H5O | Complex ring cleavage |

Note: This table is illustrative and based on general principles of mass spectrometry fragmentation of aromatic alcohols. Actual experimental data may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-derivatization

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. However, compounds with polar functional groups, such as the hydroxyl group in this compound, can exhibit poor chromatographic behavior, including peak tailing and adsorption on the column. jfda-online.comresearch-solution.com

To overcome these issues, pre-derivatization is often employed. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic properties. research-solution.com For phenols like this compound, common derivatization methods include silylation, acylation, and alkylation. jfda-online.com

Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, reducing the compound's polarity and making it more amenable to GC analysis. Acylation with reagents like pentafluorobenzyl bromide (PFBBr) can also be used, which not only improves chromatographic behavior but can also enhance detector response. research-solution.commdpi.com The choice of derivatizing agent depends on the specific analytical requirements and the nature of the sample matrix. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenolic Compounds

| Derivatization Reagent | Functional Group Targeted | Derivative Formed | Benefits |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH | Trimethylsilyl (TMS) ether | Increased volatility, improved peak shape. research-solution.com |

| Pentafluorobenzyl bromide (PFBBr) | -OH | Pentafluorobenzyl ether | Improved chromatography, enhanced electron capture detection. research-solution.commdpi.com |

| Acetic anhydride (B1165640) | -OH | Acetate ester | Increased volatility, stable derivative. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state.

Electronic Absorption Spectra and π-Electronic Transitions

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system. The extended conjugation between the naphthalene ring and the phenyl group results in absorption at longer wavelengths (bathochromic shift) compared to naphthalene or phenol (B47542) alone. units.it

The spectrum typically shows multiple absorption bands, which can be attributed to electronic transitions to different excited states. nih.gov The position and intensity of these bands are sensitive to the electronic properties of the molecule. core.ac.uk The presence of the hydroxyl group, an auxochrome, can further influence the absorption spectrum by donating electron density to the aromatic system, often leading to a red shift and an increase in absorption intensity. units.it

Correlation with Structural Modifications

Structural modifications to the this compound scaffold can significantly alter its UV-Vis absorption spectrum. The introduction of substituents on either the phenyl or the naphthalene ring can cause shifts in the absorption maxima and changes in molar absorptivity.

Electron-donating groups (e.g., -OCH3, -NH2) generally cause a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect). ijprajournal.com

Electron-withdrawing groups (e.g., -NO2, -CN) can lead to either a bathochromic or hypsochromic (blue) shift, depending on their position and the nature of the electronic transition. ijprajournal.com

The solvent environment can also influence the UV-Vis spectrum. bau.edu.lb Polar solvents may stabilize the ground or excited state differently than nonpolar solvents, leading to solvatochromic shifts. units.it These correlations between structure and spectral properties are crucial for understanding the electronic nature of these compounds and for their qualitative analysis. technologynetworks.comgoogle.com

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250 | High |

| π → π | ~290 | Moderate |

| π → π* | ~340 | Low |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual experimental data may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. scirp.org

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands usually appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

Aromatic C=C Stretch: A series of medium to weak absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl and naphthalene rings.

C-O Stretch: The stretching vibration of the C-O bond of the phenolic hydroxyl group typically appears as a strong band in the 1200-1300 cm⁻¹ region.

Out-of-Plane C-H Bending: The pattern of absorption bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

The analysis of these vibrational frequencies provides a molecular fingerprint that can be used for the identification and structural confirmation of this compound and its derivatives. nih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Sharp, Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| Phenolic C-O | C-O Stretch | 1200-1300 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 650-900 | Strong to Medium |

Note: This table provides typical ranges for the indicated functional groups.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for the assignment of absolute configuration in enantiomerically pure compounds.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. The method measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For derivatives of this compound that possess axial or point chirality, ECD provides a unique spectral fingerprint.

The stereochemical assignment is typically achieved by comparing the experimental ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, most commonly time-dependent density functional theory (TDDFT). semanticscholar.org The process involves first identifying the stable conformers of the molecule through computational modeling. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated based on the relative energies of the conformers. A good match between the experimental and the calculated spectrum allows for the unambiguous assignment of the absolute configuration. semanticscholar.org

For a hypothetical chiral derivative of this compound, such as one with restricted rotation creating atropisomerism, the ECD spectrum would exhibit characteristic Cotton effects. The signs and magnitudes of these effects are directly related to the spatial arrangement of the chromophores in the molecule.

Table 1: Representative Experimental and Calculated ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Assignment |

| 310 | +15.2 | +18.5 | Cotton Effect |

| 285 | -9.8 | -11.2 | Cotton Effect |

| 250 | +25.6 | +28.1 | Cotton Effect |

| 230 | -30.1 | -33.4 | Cotton Effect |

Note: The data in this table is illustrative for a hypothetical chiral derivative and is intended to represent typical values obtained in ECD analysis.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is another critical chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions in a molecule. VCD is particularly sensitive to the stereochemical environment of each atom within the molecule and is a powerful tool for determining the absolute configuration of chiral compounds, even those lacking a strong UV-vis chromophore.

Similar to ECD, the assignment of absolute configuration using VCD relies on the comparison of the experimental VCD spectrum with that predicted by DFT calculations. The mirror-image VCD spectra of enantiomers allow for a definitive determination of the absolute stereochemistry. VCD is highly sensitive to the conformational flexibility of a molecule, making it an excellent probe for the solution-state conformation of derivatives of this compound.

Table 2: Illustrative VCD Spectral Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (S)-enantiomer | Vibrational Mode |

| 1610 | +5.3 | +6.1 | Aromatic C=C stretch |

| 1455 | -2.8 | -3.2 | C-H bend |

| 1280 | +8.1 | +9.5 | C-O stretch |

| 1150 | -4.5 | -5.0 | Aromatic C-H bend |

Note: The data presented in this table is hypothetical for a chiral derivative of this compound and serves to illustrate the nature of VCD spectral data.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the connectivity and stereochemistry of this compound and its derivatives.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be grown as a high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, leading to the determination of the precise atomic positions. rsc.org

While specific crystallographic data for this compound is not publicly available, analysis of closely related phenyl-substituted naphthalene derivatives demonstrates the power of this technique. nih.govacs.org For instance, the structure of a derivative can be definitively confirmed, including the planarity of the naphthalene ring system and the torsion angle of the phenyl substituent relative to the naphthalene core.

Table 3: Representative Crystallographic Data for a Phenylnaphthalene Derivative

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 6.123 |

| c (Å) | 15.432 |

| α (°) | 90 |

| β (°) | 101.5 |

| γ (°) | 90 |

| Volume (ų) | 790.2 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This data is illustrative and represents typical values for a small organic molecule like a phenylnaphthalene derivative.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description |

| Hydrogen Bonding | O-H···O interactions between the hydroxyl groups of adjacent molecules. |

| π-π Stacking | Interactions between the electron-rich naphthalene and phenyl rings of neighboring molecules. |

| C-H···π Interactions | Interactions between C-H bonds and the faces of the aromatic rings. |

| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. |

Theoretical and Computational Investigations of 6 Phenylnaphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-phenylnaphthalen-2-ol (B3328498) at the molecular level. These methods model the behavior of electrons and nuclei to predict various chemical and physical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. By focusing on the electron density, DFT can accurately predict molecular geometries and orbital energies. A typical DFT study of this compound would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the most stable arrangement of atoms.

The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. For phenyl-substituted naphthols, the HOMO is typically a π-orbital delocalized over the naphthalene (B1677914) ring system, and the LUMO is a π* orbital. The precise energies and distributions of these orbitals are influenced by the position of the phenyl substituent.

Table 1: Representative Calculated Electronic Properties of this compound using DFT

| Property | Representative Value | Description |

| HOMO Energy | -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 4.5 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 1.5 to 2.0 Debye | A measure of the overall polarity of the molecule. |

Note: These values are representative and can vary depending on the specific DFT functional, basis set, and solvent model used in the calculation.

Ab Initio Methods for High-Accuracy Property Prediction

For even higher accuracy, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. koreascience.kr These methods are computationally more demanding but can yield highly accurate predictions for properties such as bond lengths, vibrational frequencies, and electronic transition energies. koreascience.kr For instance, high-level ab initio calculations can be used to precisely determine the geometry of the naphthalene and phenyl rings and the C-O bond length of the hydroxyl group. koreascience.kr

Conformational Analysis and Energetic Minima

The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the phenyl and naphthalene rings. This rotation is subject to a balance between two main factors: steric hindrance between the hydrogen atoms on the adjacent rings and the stabilizing effect of π-conjugation between the two aromatic systems.

Computational conformational analysis involves scanning the potential energy surface by systematically changing the dihedral angle between the phenyl and naphthalene rings. ic.ac.uklibretexts.org Such studies reveal that the planar conformation (0° dihedral angle) is typically disfavored due to steric repulsion. The most stable conformation (energetic minimum) is found at a twisted dihedral angle, often around 45 degrees, which represents an optimal balance between minimizing steric clash and maintaining significant π-orbital overlap. ic.ac.uklibretexts.org The rotation from one minimum energy conformation to another must pass through higher energy transition states, such as the planar and perpendicular (90°) conformations. ic.ac.uk

Table 2: Representative Conformational Analysis Data for a Phenyl-Naphthalene System

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Key Interactions |

| Planar (0°) | High (Transition State) | Maximum π-conjugation, but severe steric repulsion. |

| Twisted (~45°) | 0 (Energetic Minimum) | Optimal balance between π-conjugation and steric effects. |

| Perpendicular (90°) | Moderate (Transition State) | Minimum steric repulsion, but no π-conjugation. |

Note: The exact energy barriers and minimum energy dihedral angle depend on the specific substitution pattern and the computational method employed.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying transition states, and predicting the outcomes of chemical transformations involving this compound.

Computational Study of Transition States in Synthetic Pathways

While the synthesis of this compound itself can be studied, computational efforts have also focused on its subsequent reactions. For example, in a double arylation reaction of this compound, DFT calculations were used to support the proposed reaction mechanism. frontiersin.orgnih.gov Such studies involve locating the transition state structures for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of how the reaction proceeds.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the most likely site of attack can be predicted by analyzing the distribution of electron density and the energies of the molecular orbitals. The carbon atoms with the highest electron density or the largest coefficients in the HOMO are generally the most susceptible to electrophilic attack.

Similarly, in reactions that can produce stereoisomers, computational modeling can be used to predict which isomer will be favored. By calculating the energies of the different transition states leading to each stereoisomer, the product ratio can be estimated. The pathway with the lower energy transition state will be the kinetically favored one, leading to the major product.

Spectroscopic Property Prediction

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the compound this compound, computational methods can be employed to simulate its Nuclear Magnetic Resonance (NMR) chemical shifts, calculate its Electronic Circular Dichroism (ECD) spectrum to confirm its absolute configuration, and predict its Ultraviolet-Visible (UV-Vis) absorption maxima. These theoretical investigations are crucial for structural elucidation and for understanding the electronic properties of the molecule.

Computational Simulation of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become an invaluable tool in the structural analysis of organic molecules. faccts.deuzh.ch By employing quantum mechanical calculations, it is possible to obtain theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of complex spectra and confirming molecular structures. mdpi.com

For this compound, density functional theory (DFT) is a commonly used method to calculate NMR shielding tensors. nih.gov The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is a critical step as the calculated NMR shifts are highly dependent on the molecular geometry.

Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose as it tends to provide accurate results. nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is determined using the formula: δ_calc = σ_ref - σ_calc. faccts.de

The choice of the DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. mdpi.com For instance, the B3LYP functional combined with a basis set like 6-311+G(2d,p) often provides a good balance between accuracy and computational cost for organic molecules. mdpi.com Solvation effects can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to better simulate the experimental conditions in a specific solvent.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a typical DFT calculation, is presented below. These values would be compared with experimental data to validate the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representative example of what a computational study would produce. Actual values would be derived from specific DFT calculations.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Atom | Predicted δ (ppm) | Atom | Predicted δ (ppm) |

| H1 | 7.85 | C1 | 128.5 |

| H3 | 7.20 | C2 | 155.0 |

| H4 | 7.75 | C3 | 109.8 |

| H5 | 8.05 | C4 | 129.5 |

| H7 | 7.60 | C4a | 134.2 |

| H8 | 7.80 | C5 | 125.0 |

| H2' (H6') | 7.65 | C6 | 138.0 |

| H3' (H5') | 7.45 | C7 | 126.8 |

| H4' | 7.35 | C8 | 128.0 |

| OH | 5.10 | C8a | 130.1 |

| C1' | 140.5 | ||

| C2' (C6') | 127.5 | ||

| C3' (C5') | 129.0 | ||

| C4' | 128.2 |

Theoretical Calculation of ECD Spectra for Absolute Configuration Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.govcomporgchem.com When experimental determination is challenging, theoretical calculations of ECD spectra can provide a reliable alternative. frontiersin.org For a molecule like this compound, if it were to exist in a chiral, non-planar conformation or be substituted to create a chiral center, ECD calculations would be essential.

The computational process for predicting an ECD spectrum involves several steps: